(2,3-Dibromophenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

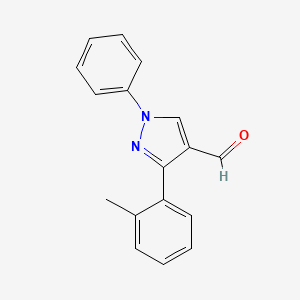

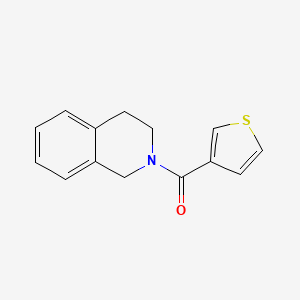

“(2,3-Dibromophenyl)methanesulfonyl chloride” is an organosulfur compound with the CAS Number: 2241142-40-3 . It has a molecular weight of 348.44 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H5Br2ClO2S/c8-6-3-1-2-5 (7 (6)9)4-13 (10,11)12/h1-3H,4H2 . This indicates the presence of bromine, chlorine, oxygen, and sulfur atoms in the molecule.

Applications De Recherche Scientifique

Electrochemical Properties and Ionic Liquid Applications

Methanesulfonyl chloride (MSC) forms room temperature ionic liquids with AlCl3, demonstrating potential in electrochemical applications. A study investigated the electrochemical properties of vanadium pentoxide (V2O5) films prepared via the sol–gel route in methanesulfonyl chloride-aluminum chloride ionic liquid. These films showed reversible sodium intercalation, highlighting the potential of MSC in advanced battery technologies and electrochemical storage systems (L. Su, J. Winnick, P. Kohl, 2001).

Molecular Structure Studies

Methanesulfonyl chloride's molecular structure has been elucidated through electron diffraction, providing insight into its chemical behavior and reactivity. This foundational knowledge aids in understanding its interactions and applications in various chemical reactions (M. Hargittai, I. Hargittai, 1973).

Organic Synthesis

Methanesulfonyl chloride is pivotal in organic synthesis, enabling the construction of complex molecules. For instance, it facilitates the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, showcasing its versatility in synthesizing nitrogen-containing heterocycles with potential pharmaceutical applications (D. Craig, P. Jones, G. Rowlands, 2000).

Avoiding Genotoxic Impurities

In pharmaceutical manufacturing, methanesulfonyl chloride's reactivity is utilized to avoid genotoxic impurities. A method involving the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides eliminates the concern over genotoxic byproducts, enhancing the safety profile of pharmaceutical compounds (Brandon R. Rosen et al., 2011).

Reaction Mechanisms and Catalysis

Research on methanesulfonyl chloride has also delved into its reaction mechanisms and catalytic applications. For instance, studies on the one-electron reduction of methanesulfonyl chloride have illuminated its role in organic reactions, such as cis-trans isomerization of mono-unsaturated fatty acids, providing valuable insights for organic synthesis and catalysis (M. Tamba et al., 2007).

Propriétés

IUPAC Name |

(2,3-dibromophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAHMGZFKDFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)

![7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2579030.png)

![7-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2579031.png)

![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)